2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester typically involves the esterification of benzoic acid derivatives followed by the introduction of the phosphonooxy group. One common method includes the use of methyl benzoate as a starting material, which undergoes a series of reactions to introduce the phenethyl and phosphonooxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonooxy group.
Reduction: Reduction reactions can modify the ester and phenethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The phosphonooxy group can act as a phosphate mimic, interacting with enzymes and proteins involved in phosphorylation processes. This interaction can modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenethyl-6-hydroxy-benzoic acid methyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid ethyl ester
- 2-Phenethyl-6-phosphonooxy-benzoic acid potassium salt .
Uniqueness
The presence of the phosphonooxy group, in particular, sets it apart from other similar compounds, offering unique interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 2-(2-phenylethyl)-6-phosphonooxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O6P/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENFLOJIKJGGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225754 | |
Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171921-37-1 | |
Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171921-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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